2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
Description
2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one is a structurally complex organic compound featuring a cyclobutanone core substituted with a methoxy-propylcyclohexyl group and a trimethylsilyloxy (TMSO) moiety. The cyclobutanone ring introduces significant ring strain, which can enhance reactivity in synthetic applications. The methoxy-propylcyclohexyl substituent adds steric bulk and lipophilicity, which may influence solubility and stability. While direct literature on this compound is sparse, its structural features align with intermediates used in photoredox catalysis and protective-group strategies .
Properties
CAS No. |
88441-43-4 |
|---|---|
Molecular Formula |
C17H32O3Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-(1-methoxy-2-propylcyclohexyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C17H32O3Si/c1-6-9-14-10-7-8-12-16(14,19-2)17(13-11-15(17)18)20-21(3,4)5/h14H,6-13H2,1-5H3 |
InChI Key |
UZYQFPWCCRWXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1(C2(CCC2=O)O[Si](C)(C)C)OC |
Origin of Product |
United States |
Biological Activity
- Molecular Formula : C17H32O3Si
- Molecular Weight : 312.52 g/mol
- CAS Number : 88441-43-4
The compound features a cyclobutanone core with a methoxy-substituted propylcyclohexyl group and a trimethylsilyloxy moiety, which contributes to its unique chemical behavior and potential biological interactions.
Research indicates that compounds similar to 2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one may interact with various biological targets, including enzymes and receptors. The presence of the trimethylsilyloxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antitumor Activity
A study on cyclobutanone derivatives showed promising results in antitumor activity. Compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines, including KB cells. The mechanism involved DNA cleavage and alkylation, suggesting that the compound could be a candidate for further antitumor drug development .
Neuroprotective Properties
Emerging evidence suggests that cyclobutanone derivatives may exhibit neuroprotective effects. Research has indicated that certain structural modifications can enhance the ability of these compounds to protect neuronal cells from oxidative stress and apoptosis .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| KB | 10 | DNA alkylation |
| MCF7 | 15 | Apoptosis induction |
| A549 | 20 | Reactive oxygen species generation |
These findings suggest that the compound has significant potential as an anticancer agent.
In Vivo Studies
In vivo studies on animal models have shown that compounds related to this cyclobutanone derivative can reduce tumor growth significantly when administered at specific dosages. The studies highlighted the importance of dosage and timing in maximizing therapeutic effects while minimizing toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
2.1.1. Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (Compound 30)
This cyclobutane derivative, synthesized via photoredox-catalyzed deboronative radical addition, shares a cyclobutane ring but differs in functional groups. Key distinctions include:
- Core structure: Cyclobutane (saturated) vs. cyclobutanone (ketone).
- Substituents : A methyl ester group vs. a TMSO-protected ketone.
- Stereochemistry : Chiral centers in the cyclohexyl moiety (2S,5R configuration) .
Implications for Target Compound :
- The photoredox method may apply to synthesizing the target compound, though the TMSO group could necessitate alternative protective strategies.
- The cyclobutanone’s ketone group may increase electrophilicity compared to Compound 30’s ester, altering reactivity in subsequent reactions.
2.1.2. Cyclohexenone-Based Herbicides (Cycloxydim, Sethoxydim, Tralkoxydim)
These pesticides feature cyclohexenone cores with ethoxyimino and hydroxy groups, unlike the target compound’s cyclobutanone and silyl ether. Key differences:
- Core reactivity: Cyclohexenone’s conjugated enone system enables herbicidal activity via inhibition of acetyl-CoA carboxylase.
- Substituents: Ethoxyimino and hydroxy groups enhance bioavailability and target binding, whereas the target’s TMSO and methoxy groups suggest synthetic, rather than bioactive, applications .
Physicochemical Properties
Challenges and Opportunities
- Synthesis : The target compound’s steric hindrance (from methoxy-propylcyclohexyl) may reduce reaction yields compared to less bulky analogs like Compound 30.
- Stability: TMSO groups are hydrolytically sensitive, necessitating anhydrous conditions, whereas cyclohexenone herbicides are stabilized for environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
